molecular formula C13H19N3O2 B13143095 Benzyl 3,4-diaminopiperidine-1-carboxylate

Benzyl 3,4-diaminopiperidine-1-carboxylate

Cat. No.: B13143095
M. Wt: 249.31 g/mol
InChI Key: SRYYLAJFLRDCRK-UHFFFAOYSA-N
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Description

Benzyl 3,4-diaminopiperidine-1-carboxylate is a piperidine derivative featuring two amine groups at positions 3 and 4 of the piperidine ring, with a benzyloxycarbonyl (Cbz) protective group at the 1-position. This structural motif is critical in medicinal chemistry, particularly in the synthesis of protease inhibitors, kinase modulators, and other bioactive molecules. Piperidine derivatives are often utilized as intermediates in drug discovery due to their conformational flexibility and ability to engage in hydrogen bonding .

Properties

Molecular Formula

C13H19N3O2

Molecular Weight

249.31 g/mol

IUPAC Name

benzyl 3,4-diaminopiperidine-1-carboxylate

InChI

InChI=1S/C13H19N3O2/c14-11-6-7-16(8-12(11)15)13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9,14-15H2

InChI Key

SRYYLAJFLRDCRK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC(C1N)N)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3,4-diaminopiperidine-1-carboxylate typically involves the reaction of benzyl chloroformate with 3,4-diaminopiperidine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Benzyl 3,4-diaminopiperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

Neuropharmacology

Benzyl 3,4-diaminopiperidine-1-carboxylate has been studied for its potential effects on neurotransmitter systems, particularly serotonin and dopamine receptors. Research indicates that it may act as an antagonist or modulator at these sites, influencing mood and behavior. Its ability to inhibit cholinesterases positions it as a candidate for treating neurodegenerative diseases like Alzheimer's disease.

Cancer Therapy

Recent studies have highlighted the compound's cytotoxic properties against various cancer cell lines. For instance, derivatives of this compound have demonstrated significant anticancer activity by inducing apoptosis in hypopharyngeal tumor cells . Its mechanism of action involves the accumulation of reactive oxygen species and mitochondrial depolarization, leading to cell death .

Enzyme Inhibition

The compound exhibits inhibitory effects on enzymes critical to neurotransmitter degradation, such as acetylcholinesterase and butyrylcholinesterase. This characteristic is particularly relevant in the context of Alzheimer's disease management, where enhancing cholinergic signaling can mitigate symptoms.

Neuroprotective Effects

In studies involving oxidative stress-induced neurotoxicity models, derivatives of this compound showed potential in protecting neuronal cells from damage. This suggests its utility in developing neuroprotective agents .

Anticancer Activity

A specific study demonstrated that related compounds exhibited significant cytotoxicity against FaDu hypopharyngeal tumor cells. The findings indicate that these compounds could be further developed as anticancer agents due to their distinct modes of action against resistant cancer cell lines .

Mechanism of Action

The mechanism of action of Benzyl 3,4-diaminopiperidine-1-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Key Observations :

  • Benzyl 4-aminopiperidine-1-carboxylate exhibits notable irritancy risks, whereas its ethoxy-oxopropyl analog is classified as non-hazardous .
  • The tetrahydroisoquinoline bromide derivative’s hazards are likely governed by its ionic nature and bromine content but lack explicit documentation .

Biological Activity

Benzyl 3,4-diaminopiperidine-1-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and pharmacology. This article explores various aspects of its biological activity, including its mechanisms of action, cytotoxic effects, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a piperidine ring substituted with benzyl and amino groups. This structural configuration is significant as it influences the compound's interaction with biological targets. The presence of the piperidine moiety is known to impart various pharmacological properties, making it a valuable scaffold in medicinal chemistry.

Research indicates that compounds with similar piperidine structures often exhibit cytotoxic and antiproliferative effects. For instance, studies have shown that related piperidone derivatives induce apoptosis in cancer cell lines by activating caspases and increasing reactive oxygen species (ROS) levels, leading to mitochondrial depolarization and DNA fragmentation .

Apoptotic Pathways

The induction of apoptosis is a critical mechanism through which this compound may exert its effects. The activation of caspase-3/7 is a hallmark of this process. In vitro assays have demonstrated that similar compounds lead to significant increases in the sub-G0/G1 population in cell cycle analysis, indicating cell death through apoptotic pathways .

Cytotoxic Activity

Recent studies have evaluated the cytotoxicity of this compound against various cancer cell lines. For example:

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundHeLa (cervical cancer)Not specifiedInduction of apoptosis via ROS accumulation
Related piperidonesAcute lymphoblastic lymphomaLow micromolar to nanomolar rangeProteasome inhibition and apoptosis activation

These findings suggest that this compound may share similar mechanisms with other piperidone derivatives in inducing cell death in cancer cells.

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with piperidine derivatives:

  • Anticancer Activity : A study demonstrated that certain piperidone derivatives exhibited broad cytotoxic activity across multiple cancer cell lines, suggesting their potential as anticancer agents .
  • Antimicrobial Properties : Other derivatives have shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria, indicating a diverse range of biological activities beyond anticancer effects .
  • Molecular Docking Studies : Molecular docking has been employed to elucidate the binding modes of these compounds to their targets, providing insights into structure-activity relationships that can guide future drug design efforts .

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